molecular formula C7H12N4O2 B7757391 5-((3-hydroxypropyl)amino)-6-methyl-1,2,4-triazin-3(2H)-one

5-((3-hydroxypropyl)amino)-6-methyl-1,2,4-triazin-3(2H)-one

Cat. No.: B7757391
M. Wt: 184.20 g/mol
InChI Key: NNKJNTVMJDFIIY-UHFFFAOYSA-N
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Description

5-((3-hydroxypropyl)amino)-6-methyl-1,2,4-triazin-3(2H)-one is a chemical compound that belongs to the class of triazine derivatives Triazines are heterocyclic compounds containing a ring of three carbon and three nitrogen atoms This specific compound is characterized by the presence of a hydroxypropylamino group and a methyl group attached to the triazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-((3-hydroxypropyl)amino)-6-methyl-1,2,4-triazin-3(2H)-one typically involves the reaction of 6-methyl-1,2,4-triazin-3(2H)-one with 3-chloropropanol in the presence of a base such as sodium hydroxide. The reaction proceeds through nucleophilic substitution, where the hydroxypropyl group replaces the chlorine atom. The reaction is usually carried out in an organic solvent such as ethanol or methanol at elevated temperatures to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors, which allow for better control of reaction conditions and higher yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

5-((3-hydroxypropyl)amino)-6-methyl-1,2,4-triazin-3(2H)-one can undergo various chemical reactions, including:

    Oxidation: The hydroxypropyl group can be oxidized to form a carbonyl group.

    Reduction: The triazine ring can be reduced under specific conditions to form dihydrotriazine derivatives.

    Substitution: The amino group can participate in substitution reactions with electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Electrophiles such as alkyl halides or acyl chlorides can be used in the presence of a base.

Major Products Formed

    Oxidation: Formation of 5-((3-oxopropyl)amino)-6-methyl-1,2,4-triazin-3(2H)-one.

    Reduction: Formation of dihydrotriazine derivatives.

    Substitution: Formation of N-substituted triazine derivatives.

Scientific Research Applications

5-((3-hydroxypropyl)amino)-6-methyl-1,2,4-triazin-3(2H)-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or a ligand for receptor studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-((3-hydroxypropyl)amino)-6-methyl-1,2,4-triazin-3(2H)-one involves its interaction with specific molecular targets. The hydroxypropylamino group can form hydrogen bonds with active sites of enzymes or receptors, leading to inhibition or modulation of their activity. The triazine ring can also participate in π-π interactions with aromatic residues in proteins, further enhancing its binding affinity.

Comparison with Similar Compounds

Similar Compounds

    6-methyl-1,2,4-triazin-3(2H)-one: Lacks the hydroxypropylamino group, making it less versatile in terms of chemical reactivity.

    5-((3-chloropropyl)amino)-6-methyl-1,2,4-triazin-3(2H)-one:

Uniqueness

5-((3-hydroxypropyl)amino)-6-methyl-1,2,4-triazin-3(2H)-one is unique due to the presence of the hydroxypropylamino group, which enhances its solubility and reactivity. This makes it a valuable compound for various chemical and biological applications.

Properties

IUPAC Name

5-(3-hydroxypropylamino)-6-methyl-2H-1,2,4-triazin-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N4O2/c1-5-6(8-3-2-4-12)9-7(13)11-10-5/h12H,2-4H2,1H3,(H2,8,9,11,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNKJNTVMJDFIIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NNC(=O)N=C1NCCCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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